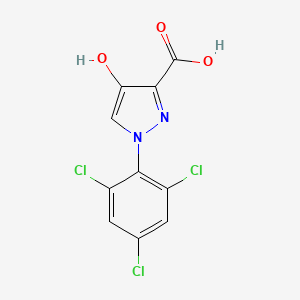

4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound also contains a carboxylic acid group, which is a common functional group in many biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a type of chemical reaction where three or more reactants combine to form a product . In the case of pyrazoles, 5-amino-pyrazoles are often used as synthetic building blocks . For instance, 5-amino-4-hydroxyiminopyrazoles can be synthesized from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in an aqueous HCl solution .Molecular Structure Analysis

The molecular structure of “4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid” is characterized by a pyrazole ring, a carboxylic acid group, and a trichlorophenyl group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (OH) group . The trichlorophenyl group is a phenyl ring (a six-membered aromatic ring) with three chlorine atoms attached .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite to form 5-amino-4-hydroxyiminopyrazoles . Additionally, the carboxylic acid group can participate in various reactions such as esterification .Scientific Research Applications

Fluorescent Property Evaluation

Research on 1,3,5-triaryl-2-pyrazolines, derived from pyrazole compounds, has shown that these compounds possess fluorescence properties when irradiated with ultraviolet radiation. This suggests potential applications in materials science, particularly in the development of fluorescent markers and probes for biological and materials research (Hasan, Abbas, & Akhtar, 2011).

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and characterized for various applications, indicating the versatility of pyrazole-based compounds in chemical synthesis. For instance, derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid have been prepared, showcasing the adaptability of pyrazole structures in creating new chemical entities with potential applications in drug development and materials science (Kasımoğulları & Arslan, 2010).

Antibacterial Activity

Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been explored for their antibacterial activities, highlighting the potential use of pyrazole compounds in the development of new antibacterial agents. This research suggests that pyrazole derivatives could be valuable in addressing the growing concern of antibiotic resistance (Bildirici, Şener, & Tozlu, 2007).

Regioselective Synthesis

Studies have also focused on the regioselective synthesis of pyrazole derivatives, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, under specific conditions like ultrasound irradiation. This methodological research provides insights into more efficient synthesis techniques for pyrazole derivatives, potentially lowering production costs and increasing the accessibility of these compounds for further application development (Machado et al., 2011).

properties

IUPAC Name |

4-hydroxy-1-(2,4,6-trichlorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2O3/c11-4-1-5(12)9(6(13)2-4)15-3-7(16)8(14-15)10(17)18/h1-3,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZUCNBUSYYDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C=C(C(=N2)C(=O)O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride](/img/structure/B2944620.png)

![[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2944624.png)

![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2944627.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)

![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)

![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2944635.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)

![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate](/img/structure/B2944640.png)